molecular formula C21H19N5O B13108970 N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B13108970
M. Wt: 357.4 g/mol
InChI Key: XOPJDZYCKZQCOE-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves the formation of C-N bonds. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This reaction yields the desired compound under mild conditions, making it an efficient and versatile synthetic route.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different imidazole or pyrazole derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes involving imidazole and pyrazole rings.

    Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole and pyrazole rings can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)benzamide
  • N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzoic acid

Uniqueness

N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings. Additionally, the specific arrangement of these rings in the compound enhances its potential biological activity and makes it a valuable tool in scientific research.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2-imidazol-1-yl-1-phenylethyl)-3-pyrazol-1-ylbenzamide

InChI

InChI=1S/C21H19N5O/c27-21(18-8-4-9-19(14-18)26-12-5-10-23-26)24-20(15-25-13-11-22-16-25)17-6-2-1-3-7-17/h1-14,16,20H,15H2,(H,24,27)

InChI Key

XOPJDZYCKZQCOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4

Origin of Product

United States

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